molecular formula C13H10ClN3S B2578748 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-70-1

4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B2578748
CAS RN: 860788-70-1
M. Wt: 275.75
InChI Key: TVAVVDUHDDFSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • ChemSpider ID : 2878658 .

Molecular Structure Analysis

The molecular structure of 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine consists of a pyrimidine ring with a 5-chloro-2-thienyl group and a 1H-pyrrol-1-yl group attached. The chlorine and thienyl substituents contribute to its overall properties and reactivity .

Scientific Research Applications

Importance of Pyrimidine Derivatives in Research

Synthetic Applications and Bioavailability :Pyrimidine derivatives, including pyrano[2,3-d]pyrimidines, are key precursors in medicinal and pharmaceutical industries. Their broad synthetic applications stem from their bioavailability, making them subjects of intense investigation. Hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, have been employed in synthesizing these scaffolds, highlighting the diverse catalytic methods available for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Applications :Pyrimidine derivatives have been utilized as exquisite sensing materials in the design of optical sensors due to their ability to form coordination and hydrogen bonds. Their biological and medicinal applications further underscore their versatility. This highlights the compound's potential in developing materials for biomedical sensing applications (Jindal & Kaur, 2021).

Influence on Tautomeric Equilibria :The tautomeric equilibria of purine and pyrimidine bases, essential components of nucleic acids, can be significantly influenced by molecular interactions. This understanding is crucial for elucidating the biological implications of pyrimidine derivatives, including their role in spontaneous mutations and the development of novel therapeutic agents (Person et al., 1989).

Anti-inflammatory and Anticancer Properties :Research has emphasized the synthesis and anti-inflammatory activities of pyrimidine derivatives, underscoring their potential as leads for anti-inflammatory drugs. Similarly, their anticancer properties have been documented, with numerous pyrimidine-based scaffolds displaying potent cell-killing effects through various mechanisms, which indicates their potential to interact with diverse biological targets (Rashid et al., 2021; Kaur et al., 2014).

Safety and Hazards

Safety information for this compound is limited. Researchers should exercise caution when handling it and follow proper safety protocols. Consult relevant Material Safety Data Sheets (MSDS) for specific safety guidelines .

properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-9-8-10(11-4-5-12(14)18-11)16-13(15-9)17-6-2-3-7-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAVVDUHDDFSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

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